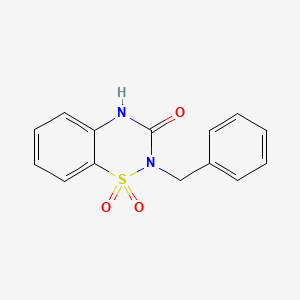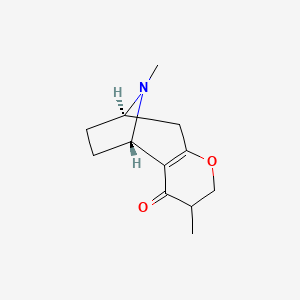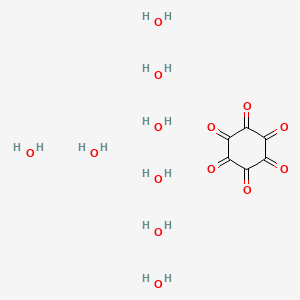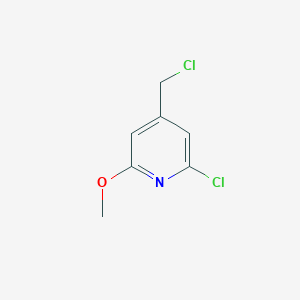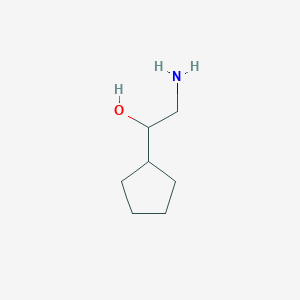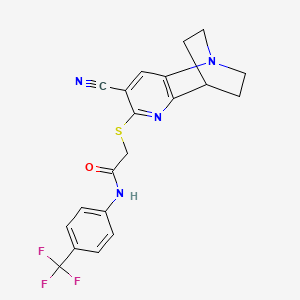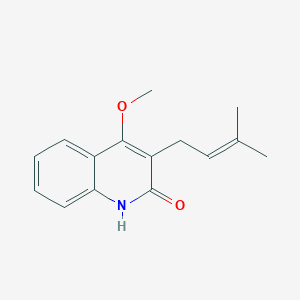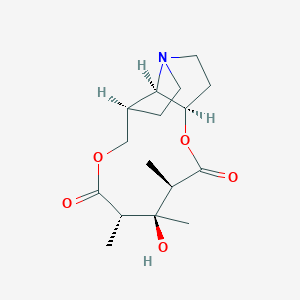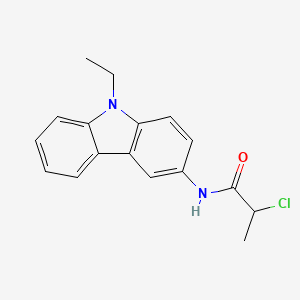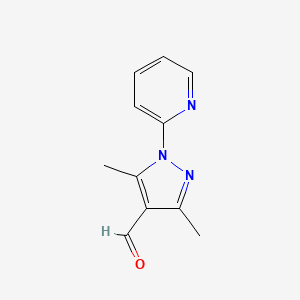
1-(3,4-Dichlorophenyl)piperazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H12Cl2N2·HCl It is a derivative of piperazine, a heterocyclic organic compound, and is characterized by the presence of two chlorine atoms attached to the phenyl ring
Mécanisme D'action
Target of Action
The primary targets of 1-(3,4-Dichlorophenyl)piperazine hydrochloride are the serotonin transporter and the β1-adrenergic receptor . These targets play crucial roles in the regulation of mood and behavior.
Mode of Action
This compound acts as a serotonin releaser via the serotonin transporter . It also acts as a β1-adrenergic receptor blocker , although it has relatively low affinity for both targets .
Biochemical Pathways
The compound’s interaction with its targets affects the serotonergic pathways in the brain. By releasing serotonin, it influences mood and behavior. Its action as a β1-adrenergic receptor blocker can affect cardiovascular function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its influence on serotonin levels and β1-adrenergic receptor activity. This can lead to changes in mood and behavior, as well as potential effects on cardiovascular function .
Méthodes De Préparation
The synthesis of 1-(3,4-Dichlorophenyl)piperazine hydrochloride typically involves the cyclization of 3,4-dichloroaniline with bis(2-chloroethyl)amine hydrochloride. The reaction is carried out under controlled conditions, with the charging temperature maintained between 90-120°C and the reaction temperature between 120-220°C . The reaction mixture is then treated with an after-treatment solvent to obtain a crude product, which is further refined to achieve high purity. This method is suitable for industrial production due to its high yield and low cost .
Analyse Des Réactions Chimiques
1-(3,4-Dichlorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It serves as a ligand in the study of receptor binding and signal transduction pathways.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the development of antipsychotic and antidepressant drugs.
Comparaison Avec Des Composés Similaires
1-(3,4-Dichlorophenyl)piperazine hydrochloride is compared with other similar compounds, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Similar in structure but differs in the position of chlorine atoms, affecting its binding affinity and pharmacological profile.
1-(4-Chlorophenyl)piperazine: Contains only one chlorine atom, leading to different chemical reactivity and biological activity.
Aripiprazole: A well-known antipsychotic drug that shares structural similarities but has a more complex molecular framework.
These comparisons highlight the unique properties of this compound, making it a valuable compound for research and development in various scientific fields.
Propriétés
Numéro CAS |
76835-17-1 |
|---|---|
Formule moléculaire |
C10H14Cl4N2 |
Poids moléculaire |
304.0 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C10H12Cl2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H |
Clé InChI |
VADUZJRSQFZLPH-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C=C2)Cl)Cl.Cl.Cl |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-amino-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3038062.png)
